molecular formula C12H7N7O10 B14330235 4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine CAS No. 105049-04-5

4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine

Cat. No.: B14330235
CAS No.: 105049-04-5
M. Wt: 409.23 g/mol
InChI Key: KQNLUDQKLPGRLT-UHFFFAOYSA-N
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Description

4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine is a complex organic compound characterized by multiple nitro groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine typically involves a multi-step process. One common method starts with the nitration of aniline derivatives, followed by further nitration and amination reactions. The reaction conditions often require strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to avoid unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory methods to larger reactors, ensuring consistent quality and yield. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the reaction conditions and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include oxidative stress and disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

105049-04-5

Molecular Formula

C12H7N7O10

Molecular Weight

409.23 g/mol

IUPAC Name

4,5-dinitro-2-N-(2,4,6-trinitrophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H7N7O10/c13-6-3-8(16(22)23)9(17(24)25)4-7(6)14-12-10(18(26)27)1-5(15(20)21)2-11(12)19(28)29/h1-4,14H,13H2

InChI Key

KQNLUDQKLPGRLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=CC(=C(C=C2N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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